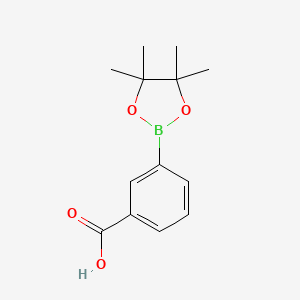

3-Carboxyphenylboronic acid pinacol ester

Description

The exact mass of the compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWAPCOSDAFWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370423 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269409-73-6 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Carboxyphenylboronic Acid Pinacol Ester

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 3-carboxyphenylboronic acid pinacol ester, a versatile building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific principles and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Aryl Boronic Esters

Arylboronic acids and their pinacol esters are indispensable reagents in contemporary synthetic chemistry. Their prominence is largely due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional functional group tolerance and stereospecificity[1][2]. The pinacol ester derivative offers enhanced stability and ease of handling compared to the free boronic acid, allowing for chromatographic purification and storage[1]. This compound, in particular, serves as a crucial bifunctional linker, enabling the introduction of a benzoic acid moiety onto various molecular scaffolds. This is of high value in medicinal chemistry for modulating solubility, providing a handle for further derivatization, or acting as a key pharmacophoric element.

The Synthetic Strategy: Miyaura Borylation

The most common and efficient method for synthesizing aryl boronic esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes an aryl halide or triflate and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base[1][2][3]. The reaction is valued for its mild conditions and broad functional group compatibility, making it suitable for complex molecule synthesis[3].

Reaction Mechanism

The catalytic cycle of the Miyaura borylation is a well-established process involving a palladium(0) catalyst. The generally accepted mechanism proceeds through three key steps[1][3]:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base (typically a mild one like potassium acetate, KOAc), the diboron reagent is activated, and a boryl group is transferred to the palladium center, displacing the halide. The high oxophilicity of boron is a significant driving force for this step[1].

-

Reductive Elimination: The aryl and boryl groups on the palladium complex couple and are eliminated as the final aryl boronic ester product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-bromobenzoic acid. The causality behind the choice of reagents is to ensure a high-yielding, clean reaction that minimizes common side products.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Bromobenzoic acid | 201.02 | 2.01 g | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.81 g | 1.5 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | 408 mg | 0.05 |

| Potassium Acetate (KOAc) | 98.14 | 2.94 g | 3.0 |

| 1,4-Dioxane (anhydrous) | 88.11 | 50 mL | - |

Reaction Setup and Execution

The following workflow outlines the key steps from reaction setup to initial product isolation.

Step-by-Step Procedure:

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.5 eq), PdCl₂(dppf) (0.05 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere. The choice of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.2 M solution) via a syringe. Anhydrous solvent is crucial to prevent the hydrolysis of the boronic ester product.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: A Critical Step

The purification of boronic acid pinacol esters can be challenging due to their susceptibility to hydrolysis and their interaction with silica gel[4]. The Lewis acidic boron atom can strongly adsorb to the Lewis basic silanol groups on the silica surface, leading to product loss and tailing during chromatography[4].

Recommended Purification Protocol: Boric Acid-Treated Silica Gel

To mitigate the issues with standard silica gel chromatography, the use of boric acid-impregnated silica gel is highly recommended. This deactivates the acidic silanol groups, suppressing the undesired over-adsorption of the pinacol ester[4][5].

Preparation of Boric Acid-Treated Silica Gel:

-

Prepare a 5% w/v solution of boric acid in methanol.

-

Create a slurry of silica gel in the boric acid/methanol solution (approx. 5.5 mL of solution per 1 g of silica).

-

Gently agitate the slurry for 1 hour at room temperature.

-

Remove the solvent by filtration and wash the treated silica gel with ethanol.

-

Dry the silica gel thoroughly in vacuo until it is a free-flowing powder[4].

The crude this compound can then be purified using flash column chromatography with the prepared boric acid-treated silica gel, typically using a hexane/ethyl acetate gradient.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇BO₄ | [6] |

| Molecular Weight | 248.08 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 206-210 °C | [6] |

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts are based on analogous structures and general principles. Actual values may vary slightly.

-

δ 8.45 (s, 1H): Aromatic proton ortho to both the carboxylic acid and the boronic ester.

-

δ 8.15 (d, 1H): Aromatic proton ortho to the carboxylic acid.

-

δ 7.95 (d, 1H): Aromatic proton ortho to the boronic ester.

-

δ 7.45 (t, 1H): Aromatic proton meta to both substituents.

-

δ 1.35 (s, 12H): Methyl protons of the pinacol group.

¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts.

-

δ 171.5: Carboxylic acid carbon.

-

δ 138.0, 135.5, 131.0, 129.0, 128.5: Aromatic carbons.

-

δ 84.5: Quaternary carbons of the pinacol group.

-

δ 25.0: Methyl carbons of the pinacol group. (Note: The carbon attached to the boron atom may not be observed or may be very broad due to quadrupolar relaxation).

Troubleshooting and Field-Proven Insights

Several side reactions and challenges can arise during the synthesis and purification of aryl boronic esters.

-

Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It can be promoted by moisture, strong acids or bases, or prolonged exposure to silica gel. Running the reaction under strictly anhydrous conditions and using boric acid-treated silica for purification can minimize this side reaction[4][7].

-

Homocoupling: Dimerization of the starting aryl halide can occur, especially if the reaction conditions are not optimal. Ensuring the efficient generation of the active Pd(0) catalyst and proper stoichiometry can reduce homocoupling.

-

Incomplete Reaction: If the reaction stalls, ensure that the catalyst was not deactivated by oxygen and that the reagents and solvent were sufficiently dry.

-

Purification Difficulties: If the product still streaks on boric acid-treated silica, consider using neutral alumina as an alternative stationary phase or recrystallization if the product is a solid[8]. For subsequent reactions like Suzuki-Miyaura couplings, it is often possible to use the crude pinacol ester after a simple filtration through a plug of Celite or silica to remove the palladium catalyst and inorganic salts[4].

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is a combustible solid[6].

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

By adhering to this detailed guide, researchers can confidently synthesize and purify this compound, a valuable reagent for advancing research in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Miyaura borylation. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the Miyaura borylation reaction. ResearchGate. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

Reddit. (2023, December 27). Miyuora borylation trouble shoot. r/OrganicChemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. The Royal Society of Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. ACS Publications. Retrieved from [Link]

-

Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. Retrieved from [Link]

-

ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]

-

iChemical. (n.d.). Phenylboronic acid pinacol ester, CAS No. 24388-23-6. iChemical. Retrieved from [Link]

-

Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound 97 269409-73-6 [sigmaaldrich.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Characterization of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Introduction: The Lynchpin of Modern Cross-Coupling

In the landscape of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan for its efficacy in forging carbon-carbon bonds. Central to this reaction's success are its building blocks, among which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has emerged as a particularly valuable intermediate.[1] This bifunctional molecule, featuring a nucleophilic boronic ester at the meta position and a versatile carboxylic acid, provides a stable, reliable, and strategically crucial component for the synthesis of complex molecular architectures found in many modern drugs and organic materials.[1][2]

The pinacol ester form offers enhanced stability and solubility in organic solvents compared to the free boronic acid, making it ideal for a wide range of laboratory applications.[1] However, its utility in synthesis is predicated on a thorough and accurate understanding of its structure and purity. The presence of impurities or degradation products can have profound consequences on reaction yields, downstream purification, and the integrity of the final product.

This guide provides a comprehensive, field-tested framework for the definitive characterization of this key synthetic intermediate. We will move beyond rote procedural lists to explore the scientific rationale behind each analytical choice, ensuring a self-validating system of protocols for researchers, chemists, and drug development professionals.

| Property | Value |

| Synonyms | 2-(3-Carboxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 3-Carboxyphenylboronic acid pinacol ester[1] |

| CAS Number | 269409-73-6[1] |

| Molecular Formula | C₁₃H₁₇BO₄[1] |

| Molecular Weight | 248.09 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 208 - 212 °C[1] |

The Analytical Workflow: A Strategy for Confidence

A robust characterization plan is not merely a sequence of experiments but a logical progression from structural confirmation to quantitative purity assessment. Each step provides a piece of the puzzle, culminating in a high-confidence profile of the material.

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For this specific compound, a suite of NMR experiments provides an unambiguous confirmation of its identity.

-

¹H NMR confirms the presence and connectivity of all proton-bearing groups: the distinct pattern of the 1,3-disubstituted benzene ring and the characteristic singlet of the twelve equivalent methyl protons on the pinacol group.

-

¹³C NMR provides a census of the carbon environments, confirming the number of unique carbons in the aromatic ring, the carboxyl group, and the boronic ester.

-

¹¹B NMR , while less common in routine analysis, offers direct evidence of the boron atom's chemical environment, confirming the formation of the tetracoordinate boronate ester.[3]

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves the acidic proton of the carboxylic acid, which will appear as a broad singlet far downfield. CDCl₃ can also be used, but the acidic proton may exchange or be less distinct.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Trustworthiness (Expected Data): The spectrum should be consistent with the data presented below. The integration of the peaks should correspond to the number of protons in each environment.

| Assignment | Expected δ (ppm) in DMSO-d₆ | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~13.1 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.5 - 8.4 | Multiplet | 4H |

| Pinacol Methyls (-CH₃) | ~1.3 | Singlet | 12H |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted ring.[4] |

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

Trustworthiness (Expected Data): The spectrum will confirm the carbon framework. The carbon attached to boron is often broadened or has a lower intensity due to quadrupolar relaxation and is not always observed.[5]

| Assignment | Expected δ (ppm) in DMSO-d₆ | Notes |

| Carboxylic Acid (-C OOH) | ~167 | Deshielded by two oxygen atoms.[6][7] |

| Aromatic (Ar-C) | 128 - 138 | Multiple signals expected for the non-equivalent aromatic carbons. |

| Aromatic (C -B) | Not always observed | Carbon directly attached to Boron. |

| Pinacol Quaternary (-C (CH₃)₂) | ~84 | Shielded quaternary carbon of the dioxaborolane ring. |

| Pinacol Methyls (-C H₃) | ~25 | Shielded methyl carbons. |

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: MS provides definitive confirmation of the compound's molecular weight, a critical piece of identifying data. The choice of ionization technique is key. Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule. A significant challenge with boronic acids is their tendency to form cyclic, trimeric anhydrides (boroxines), which can complicate spectra.[8] The pinacol ester protection strategy largely mitigates this, leading to cleaner spectra dominated by the desired molecular ion.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Chromatography: Inject a small volume (1-5 µL) onto a C18 HPLC column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any non-volatile impurities before it enters the mass spectrometer.

-

Ionization: Utilize ESI in both positive and negative ion modes.

-

Positive Mode [M+H]⁺: The molecule can be protonated, although this is sometimes less efficient for acidic compounds.

-

Negative Mode [M-H]⁻: Deprotonation of the carboxylic acid is highly efficient and often provides the most intense signal.

-

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Trustworthiness (Expected Data): The analysis provides an exact mass that should match the theoretical value to within a few parts per million (ppm) when using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

| Ion | Theoretical m/z | Observed m/z (High-Res) | Notes |

| [M-H]⁻ | 247.1144 | ± 5 ppm | Typically the base peak in negative ESI mode. |

| [M+H]⁺ | 249.1290 | ± 5 ppm | Observed in positive ESI mode. |

| [M+Na]⁺ | 271.1109 | ± 5 ppm | Often observed as a sodium adduct in positive mode. |

A key validation is the observation of the boron isotopic pattern. Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This results in a characteristic M+1 peak that is ~4% of the M peak for a single boron atom, which helps confirm the presence of boron in the detected ion.[8]

Caption: Potential MS/MS fragmentation pathways.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Experience: HPLC is the definitive technique for assessing the purity of the compound and identifying related impurities, such as the hydrolyzed boronic acid. The primary analytical challenge is the compound's susceptibility to on-column hydrolysis, where the pinacol ester reverts to the more polar 3-carboxyphenylboronic acid.[9][10] This is often catalyzed by the free silanol groups present on traditional silica-based reversed-phase columns.[11][12]

A successful, self-validating method must be designed specifically to mitigate this degradation. Key strategies include:

-

Aprotic Diluent: Preparing the sample in a non-aqueous, aprotic solvent like acetonitrile prevents hydrolysis prior to injection.[9][13]

-

Inert Stationary Phase: Utilizing a column with low silanol activity (e.g., a modern end-capped C18 column like the Waters XTerra MS C18) minimizes the on-column catalytic sites for hydrolysis.[11][12]

-

Mobile Phase Control: While acidic modifiers are common, highly basic mobile phases (pH > 10) can also be used to stabilize certain boronate esters, though this requires a pH-stable column.[9][10]

Caption: Workflow for robust HPLC purity analysis.

Protocol: Hydrolysis-Minimized Reversed-Phase HPLC

-

Sample Preparation: Accurately prepare a stock solution of the compound at ~1.0 mg/mL in 100% acetonitrile. Dilute further with acetonitrile to ~0.2 mg/mL for injection.

-

Chromatographic Conditions:

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol column.[11]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C[11]

-

Detection: UV at 230 nm

-

Injection Volume: 5 µL

-

-

System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is equilibrated and performing correctly (check for consistent retention times and peak areas).

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness (Expected Results): A high-purity sample (>98%) will show a single major peak. A key indicator of a successful, non-degrading method is the absence or minimal presence (<0.5%) of an early-eluting peak corresponding to the more polar 3-carboxyphenylboronic acid.

Summary of Characterization

A fully characterized lot of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid should have a complete data package that aligns with the expected values detailed in this guide. This multi-technique, cross-validating approach ensures the highest confidence in the material's identity, structure, and purity, making it fit for purpose in demanding synthetic applications.

| Analysis | Parameter | Expected Result |

| Physical | Appearance | White to off-white crystalline powder[1] |

| Melting Point | 208 - 212 °C[1] | |

| ¹H NMR | Chemical Shifts & Integration | Conforms to structure (Aromatic, Carboxyl, Pinacol signals) |

| ¹³C NMR | Number of Signals | Conforms to structure (~8 unique signals) |

| HRMS | [M-H]⁻ Ion | m/z 247.1144 ± 5 ppm |

| HPLC | Purity | ≥ 98.0% |

| Identity | Retention time matches a qualified reference standard |

References

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. PubChem.[Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.[Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.[Link]

-

Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate.[Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of C–O Electrophiles. American Chemical Society.[Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.[Link]

-

ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium.[Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. National Institutes of Health.[Link]

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI.[Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.[Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.[Link]

-

11B NMR Chemical Shifts. San Diego State University.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR spectrum [chemicalbook.com]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

3-Carboxyphenylboronic acid pinacol ester solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Carboxyphenylboronic Acid Pinacol Ester in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key building block in modern organic synthesis and medicinal chemistry, possesses a unique molecular architecture that dictates its solubility across a spectrum of organic solvents. This guide provides a comprehensive analysis of its solubility characteristics, grounded in fundamental chemical principles. We delve into the structural factors governing its solubility, present qualitative data for common laboratory solvents, and offer detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively handle this versatile reagent, optimizing its use in reaction design, purification, and formulation development.

Introduction: The Significance of a Versatile Reagent

This compound, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is an organoboron compound of significant interest.[1][2] Its bifunctional nature, featuring a stable boronic ester for cross-coupling reactions and a carboxylic acid for further derivatization, makes it an invaluable synthon.[1] It is prominently used in Suzuki-Miyaura couplings for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[3][4] The pinacol ester form offers enhanced stability compared to the free boronic acid, making it more suitable for storage and handling.[3]

A thorough understanding of a reagent's solubility is paramount for any researcher. It dictates the choice of reaction solvent, influences reaction kinetics, and is the critical parameter for developing effective purification strategies like crystallization and chromatography.[5] For drug development professionals, solubility is a fundamental physicochemical property that impacts formulation and bioavailability.[6] This guide provides the necessary technical insights to navigate these challenges effectively.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 269409-73-6 | [1][7] |

| Molecular Formula | C₁₃H₁₇BO₄ | [1][7] |

| Molecular Weight | 248.08 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder/solid | [1][8] |

| Melting Point | 206-211 °C | [1][2][8] |

| Functional Groups | Carboxylic acid, Boronic ester | [1] |

The Chemical Basis of Solubility

The solubility of this compound is a direct consequence of its molecular structure, which contains both polar and non-polar regions. The widely applied principle of "like dissolves like" serves as an excellent predictive tool.[5]

-

Non-Polar Moieties : The phenyl ring and the bulky, hydrocarbon-rich pinacol group (tetramethyl-dioxaborolane) are lipophilic (non-polar). These regions favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

Polar Moieties : The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group promotes solubility in polar solvents.

-

The Boronic Ester : The boronic ester itself has a degree of polarity. The boron atom is Lewis acidic, meaning it can accept electrons, potentially interacting with Lewis basic solvents (e.g., ethers, amines).[9]

The overall solubility in a given solvent is determined by the balance of these competing interactions. Solvents that can effectively solvate both the non-polar and polar portions of the molecule will exhibit the highest dissolving capacity.

Caption: Key molecular features governing solvent interactions.

Qualitative Solubility Profile

While precise quantitative solubility data is often proprietary or not widely published, a qualitative understanding can be synthesized from various sources, including chemical supplier information and related literature. The following table provides a general guide to the solubility of this compound in common organic solvents at ambient temperature.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the carboxylic acid. |

| Acetone | Moderately Soluble | Balances polarity and non-polar character. Good for recrystallization.[10] | |

| Ethyl Acetate (EtOAc) | Slightly Soluble | Moderate polarity. Often used as a recrystallization solvent, implying higher solubility when heated.[11] | |

| Polar Protic | Ethanol / Methanol | Soluble / Moderately Soluble | Capable of hydrogen bonding with the carboxylic acid.[12] |

| Water | Insoluble | The large non-polar backbone outweighs the polarity of the single carboxylic acid group.[8][12] | |

| Non-Polar | Dichloromethane (DCM) | Soluble / Moderately Soluble | Effective at solvating the large non-polar portion of the molecule.[12] |

| Chloroform | Moderately Soluble | Similar to DCM.[10] | |

| Toluene | Slightly Soluble | Primarily interacts with the non-polar regions. May require heating.[13] | |

| Hexanes / Heptane | Insoluble | Cannot effectively solvate the polar carboxylic acid group. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderate polarity and Lewis basicity can interact with the boron atom. |

| Diethyl Ether | Slightly Soluble | Lower polarity than THF. |

Note on Basic Aqueous Solutions: While insoluble in neutral water, the compound will readily dissolve in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) due to the deprotonation of the carboxylic acid to form a highly polar and water-soluble carboxylate salt.[14][15][16] This is a key principle used in extractive workups.

Experimental Protocols for Solubility Determination

To ensure scientific integrity, described protocols must be self-validating. The following methodologies provide a robust framework for determining solubility in the laboratory.

Workflow Overview

Sources

- 1. This compound 97 269409-73-6 [sigmaaldrich.com]

- 2. This compound 97 269409-73-6 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. pharmatutor.org [pharmatutor.org]

- 7. CAS 269409-73-6 | this compound - Synblock [synblock.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to Lapatinib: Properties, Mechanism, and Handling

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's characteristics is paramount for its effective and safe utilization. This guide provides a detailed overview of Lapatinib, a pivotal small molecule inhibitor in oncology research and treatment.

Section 1: Core Properties of Lapatinib

Lapatinib is a potent, orally active drug used in the treatment of solid tumors, most notably breast cancer.[1] It is a 4-anilinoquinazoline derivative.[2] Key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 231277-92-2 | [3] |

| Molecular Formula | C29H26ClFN4O4S | [3][4] |

| Molecular Weight | 581.1 g/mol | [3][4] |

| Synonyms | GSK572016, GW572016, Tykerb®, Tyverb® | [1][3][4] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in organic solvents like DMSO and dimethylformamide (approx. 20 mg/ml). Sparingly soluble in aqueous buffers. | [3] |

| Storage | -20°C for long-term stability (≥4 years). | [3] |

Note: The commercially available drug, Tykerb® or Tyverb®, is the ditosylate salt of Lapatinib (CAS No. 388082-78-8).[1][5]

Section 2: Mechanism of Action and Cellular Signaling

Lapatinib functions as a dual tyrosine kinase inhibitor, a mechanism that distinguishes it from other targeted therapies.[1][2] Its primary targets are the intracellular tyrosine kinase domains of two key receptors involved in cell proliferation and survival:

Overexpression of HER2 is a driver in 10-20% of breast cancers and is associated with a more aggressive disease course.[6][7]

2.1. Biochemical Interaction

Lapatinib competitively and reversibly binds to the ATP-binding pocket within the intracellular kinase domain of EGFR and HER2.[2][6] This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] Unlike monoclonal antibodies such as trastuzumab, which target the extracellular domain of HER2, Lapatinib's intracellular action provides a distinct therapeutic avenue, proving effective even in some trastuzumab-resistant tumors.[2][7]

2.2. Downstream Signaling Pathway Inhibition

By blocking EGFR and HER2 phosphorylation, Lapatinib effectively inhibits two major signaling pathways crucial for tumor growth and survival:[2][6][8]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation.[2][8]

-

PI3K/AKT Pathway: A key regulator of cell survival and anti-apoptotic signals.[2][8]

The concurrent inhibition of these pathways leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[6]

Signaling Pathway Diagram: Lapatinib's Mechanism of Action

Caption: Lapatinib inhibits EGFR and HER2 autophosphorylation, blocking downstream survival and proliferation pathways.

Section 3: Experimental and Clinical Applications

Lapatinib is a cornerstone for both preclinical research and clinical treatment of HER2-positive cancers.[9]

3.1. Clinical Significance

Lapatinib, in the form of lapatinib ditosylate (Tykerb®), is FDA-approved for the treatment of advanced or metastatic breast cancer.[1][10][11] Its primary indications are:

-

In combination with capecitabine for patients with HER2-positive advanced or metastatic breast cancer who have received prior therapy including an anthracycline, a taxane, and trastuzumab.[10][11][12]

-

In combination with letrozole for postmenopausal women with hormone receptor-positive, HER2-positive metastatic breast cancer.[10]

Numerous clinical trials have evaluated Lapatinib's efficacy, both as a monotherapy and in combination with other agents like trastuzumab and various chemotherapies.[9][13][14][15]

3.2. Preclinical Research Protocols

In a laboratory setting, Lapatinib serves as a critical tool for investigating EGFR/HER2 signaling.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lapatinib against EGFR and ErbB2.

Methodology:

-

Preparation of Reagents:

-

Recombinant human EGFR and ErbB2 kinase domains.

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

ATP solution.

-

Lapatinib stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.

-

-

Assay Setup:

-

In a 96-well plate, combine the kinase, substrate, and varying concentrations of Lapatinib in an appropriate kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Terminate the reaction.

-

Quantify kinase activity by measuring the amount of phosphorylated substrate, typically using an ELISA-based method with a phospho-specific antibody or a radiometric assay with [γ-32P]ATP.

-

-

Data Analysis:

-

Plot kinase activity against the logarithm of Lapatinib concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. Published IC50 values are approximately 19 nM for EGFR and 3 nM for ErbB2.[3]

-

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of Lapatinib on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture HER2-overexpressing cells (e.g., SK-BR-3, BT-474) and control cells in appropriate media.

-

-

Treatment:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of Lapatinib concentrations for 48-72 hours.

-

-

Measurement:

-

Add MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.

-

Measure absorbance or luminescence using a plate reader.

-

-

Analysis:

-

Normalize the results to untreated control cells.

-

Calculate the IC50 for cell growth inhibition. Lapatinib inhibits the growth of SK-BR-3 breast cancer cells with an IC50 of 0.124 µM.[3]

-

Experimental Workflow Diagram

Caption: Standard preclinical workflow for evaluating Lapatinib's efficacy from molecular to in vivo models.

Section 4: Safe Handling, Storage, and Disposal

As a potent pharmaceutical compound, strict adherence to safety protocols during the handling and disposal of Lapatinib is mandatory.

4.1. Personal Protective Equipment (PPE)

-

Gloves: Caregivers and researchers should wear gloves (e.g., latex or nitrile) and avoid touching the medication with bare hands.[16][17][18]

-

Eye Protection: Safety glasses or goggles are recommended, especially when handling the powdered form, to prevent eye contact.

-

Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or use of a ventilated enclosure (fume hood) is necessary.[5]

4.2. Handling Procedures

-

Work Area: Handle the compound in a well-ventilated area or a designated fume hood.[5]

-

Contact Avoidance: Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[3]

-

Hygiene: Wash hands thoroughly with soap and water before and after handling the medication.[16][17]

-

Administration (Clinical/Home): Lapatinib tablets should be taken whole and not crushed, cut, or dissolved.[18] They should be taken on an empty stomach, at least one hour before or one hour after a meal.[17][18][19]

4.3. Storage

-

Laboratory: Store Lapatinib as a crystalline solid at -20°C for optimal long-term stability.[3]

-

Clinical: Store tablets in their original container at room temperature in a dry location, away from heat, moisture, and direct light.[16][17][18][19]

-

Security: Keep containers tightly closed and out of the reach of children and pets.[16][17][18]

4.4. Spills and Disposal

-

Spills: For laboratory spills, prevent further leakage if safe. Absorb solutions with an inert material (e.g., diatomite) or sweep up solids, avoiding dust generation.[5] Place waste in a suitable, sealed disposal container. Decontaminate the area.

-

Disposal: Unused or expired medication should not be flushed down the toilet or drain.[16] Dispose of Lapatinib as hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidelines.[19][20]

4.5. Key Toxicities and Adverse Effects

Researchers and clinicians should be aware of Lapatinib's potential side effects observed in clinical use:

-

Most Common: Diarrhea, rash, nausea, and fatigue.[1]

-

Serious:

-

Hepatotoxicity (Liver Toxicity): Elevated liver enzymes have been reported, and in rare cases, severe liver injury.[1][21]

-

Decreased Left Ventricular Function: A reduction in heart function can occur.[1]

-

QT Prolongation: Caution is advised in patients with or at risk for this heart rhythm issue.[1][22]

-

Reproductive Concerns: Lapatinib can cause fetal harm. Effective contraception is necessary during and for one week after treatment for both male and female patients.[17][19]

-

References

-

Wikipedia. Lapatinib. [Link]

-

ScienceDirect. Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. [Link]

-

National Center for Biotechnology Information. Lapatinib for Advanced or Metastatic Breast Cancer - PMC. [Link]

-

GlaxoSmithKline. Lapatinib clinical trial update. [Link]

-

UPMC Hillman Cancer Center. Lapatinib (Tykerb). [Link]

-

Breastcancer.org. Lapatinib (Tykerb): What to Expect, Side Effects, and More. [Link]

-

OncoLink. Lapatinib (Tykerb®). [Link]

-

National Center for Biotechnology Information. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. [Link]

-

University of Wisconsin Hospitals and Clinics Authority. ORAL CANCER TREATMENT EDUCATION. [Link]

-

ClinicalTrials.eu. Lapatinib – Application in Therapy and Current Clinical Research. [Link]

-

PharmGKB. Annotation of FDA Label for lapatinib and ERBB2, ESR1, ESR2, PGR. [Link]

-

Mayo Clinic. Lapatinib (oral route) - Side effects & dosage. [Link]

-

Susan G. Komen. Research table: Lapatinib (Tykerb) for metastatic breast cancer treatment. [Link]

-

Oncology Central. Lapatinib–trastuzumab combination shows 'ground-breaking potential' in HER2 breast cancer trial. [Link]

-

CancerNetwork. FDA Approves Lapatinib/Capecitabine for Advanced Breast Cancer Subgroup. [Link]

-

CancerNetwork. Landmark Lapatinib Data Published. [Link]

-

Boron Molecular. Safety Data Sheet. [Link]

-

MedPath. Lapatinib - FDA Drug Approval Details. [Link]

-

Molecular Oncology Almanac. Tykerb (lapatinib) [package insert]. FDA. [Link]

-

U.S. Food and Drug Administration. TYKERB (lapatinib) tablets. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Lapatinib | C29H26ClFN4O4S - PubChem. [Link]

Sources

- 1. Lapatinib - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. breastcancer.org [breastcancer.org]

- 8. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. ClinPGx [clinpgx.org]

- 11. cancernetwork.com [cancernetwork.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. gsk.com [gsk.com]

- 14. komen.org [komen.org]

- 15. oncology-central.com [oncology-central.com]

- 16. dam.upmc.com [dam.upmc.com]

- 17. oncolink.org [oncolink.org]

- 18. patienteducationsheets.com [patienteducationsheets.com]

- 19. Lapatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 20. aksci.com [aksci.com]

- 21. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. accessdata.fda.gov [accessdata.fda.gov]

Reactivity profile of 3-Carboxyphenylboronic acid pinacol ester

An In-depth Technical Guide to the Reactivity Profile of 3-Carboxyphenylboronic Acid Pinacol Ester

Introduction: A Versatile Building Block in Modern Synthesis

This compound, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a cornerstone reagent in contemporary organic synthesis.[1] Its bifunctional nature, featuring a nucleophilic boronic ester and an electrophilic carboxylic acid on a stable aryl scaffold, makes it an invaluable intermediate for constructing complex molecular architectures.[1] This guide provides a detailed exploration of its reactivity, focusing on its application in key cross-coupling reactions, supported by mechanistic insights and field-proven experimental protocols.

The pinacol protecting group on the boronic acid moiety enhances the compound's stability, making it less prone to protodeboronation and easier to handle compared to the free boronic acid.[2][3] However, this stability can also modulate its reactivity, a key consideration in reaction design. This compound is a white to off-white crystalline solid, soluble in many organic solvents, and serves as a critical component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 269409-73-6 | |

| Molecular Formula | C₁₃H₁₇BO₄ | |

| Molecular Weight | 248.08 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [4][5] |

| Melting Point | 206-210 °C |

Core Reactivity I: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent application for arylboronic esters, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[4][6] this compound acts as the organoboron nucleophile, coupling with a variety of organohalides (or triflates) in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle, illustrated below, is a well-established pathway in palladium-catalyzed cross-coupling. The choice of the pinacol ester is a strategic one; while the transmetalation step may proceed more slowly than with the corresponding boronic acid, the ester's superior stability often leads to cleaner reactions and higher overall yields, particularly in complex syntheses.[2] The presence of the meta-carboxylic acid group can influence the electronic properties of the aryl ring, impacting reaction rates and outcomes.[4]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust method for coupling this compound with an aryl iodide. The use of XPhos as a ligand is suitable for sterically demanding substrates, and the K₃PO₄ base is effective for the transmetalation step.

-

Vessel Preparation: To a microwave vial, add the aryl iodide (1.0 eq.), this compound (1.25 eq.), Potassium Phosphate (K₃PO₄, 3.0 eq.), XPhos (0.06 eq.), and Pd₂(dba)₃ (0.03 eq.).[7]

-

Inerting: Seal the vial and purge with argon or nitrogen for 5-10 minutes to establish an inert atmosphere. This is critical to prevent the degradation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 6:1 ratio) via syringe.[7] The water is essential for hydrolyzing the boronate ester in situ and facilitating the transmetalation step.

-

Reaction: Place the vial in a microwave reactor and heat to 120 °C for 10-20 minutes.[7] Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours, with progress monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The carboxylic acid functionality may require an acidic workup (e.g., with 1M HCl) to ensure it is fully protonated before extraction.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired biaryl carboxylic acid.

Table 2: Representative Suzuki-Miyaura Reaction Conditions

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Aryl Iodide | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 (µW) | >85 |

| Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 70-95 |

| Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 60-90 |

| Aryl Triflate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 75-95 |

Core Reactivity II: The Chan-Evans-Lam (CEL) Coupling

The Chan-Evans-Lam (CEL) coupling is a powerful copper-mediated method for forming C-N and C-O bonds.[8] Unlike the palladium-catalyzed Buchwald-Hartwig amination, CEL coupling can often be performed under aerobic conditions, offering operational simplicity.[8][9] However, the use of arylboronic acid pinacol esters in CEL reactions has historically been challenging, often resulting in low yields, particularly with aniline nucleophiles.[10][11]

Causality of the "Pinacol Problem" and Its Solution

The pinacol byproduct generated during the reaction can chelate to the copper catalyst, inhibiting catalyst turnover and leading to poor conversion.[10] Recent advancements have demonstrated that this issue can be overcome through carefully optimized reaction conditions. The key insight is the use of a mixed solvent system of acetonitrile (MeCN) and ethanol (EtOH) for aryl amine couplings.[10][11][12] Ethanol is believed to facilitate the protodeboronation of the pinacol ester to the more reactive boronic acid in situ or assist in breaking up inhibitory copper-pinacol complexes.

Optimized Protocol for Chan-Lam N-Arylation

This protocol is adapted from methodologies developed specifically to address the challenges of coupling arylboronic pinacol esters with aryl amines.[10][11]

-

Vessel Preparation: To a reaction vial, add this compound (1.0 eq.), the desired aryl amine (1.2 eq.), and Copper(II) Acetate (Cu(OAc)₂, 2.0 eq.). Stoichiometric copper is often required to overcome catalyst inhibition by pinacol.[10]

-

Solvent Addition: Add a 1:1 mixture of acetonitrile (MeCN) and ethanol (EtOH).[11][12] For alkyl amines, ethanol is not required and MeCN can be used as the sole solvent.[10]

-

Reaction Conditions: Add a suitable base like pyridine (2.0 eq.) and stir the mixture open to the air at room temperature. The reaction progress should be monitored by LC-MS. Reactions may take 24-72 hours to reach completion.[8]

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue using column chromatography on silica gel. An acidic modifier (e.g., 1% acetic acid) in the eluent may be necessary to ensure sharp peaks for the carboxylic acid product.

Table 3: Optimized Chan-Lam Coupling Conditions

| Nucleophile | Copper Source | Base | Solvent | Temp. (°C) | Typical Yield (%) |

| Aryl Amine | Cu(OAc)₂ | Pyridine | MeCN / EtOH | RT | 65-85 |

| Alkyl Amine | Cu(OAc)₂ | Pyridine | MeCN | RT | 70-90 |

| Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 70-95 |

| Imidazole | Cu(OTf)₂ | None | Dioxane | 100 | >90 |

Stability, Handling, and Analytical Considerations

A primary challenge in working with this compound is its susceptibility to hydrolysis.[3] Exposure to moisture, particularly under acidic or basic conditions, can readily cleave the pinacol ester to the corresponding boronic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]

- 11. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid Pinacol Ester

Introduction: The Strategic Importance of Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] A particularly valuable application of this palladium-catalyzed transformation is the synthesis of biaryl carboxylic acids. These structural motifs are prevalent in a multitude of pharmaceuticals, agrochemicals, and advanced materials, making their efficient synthesis a critical endeavor for researchers in drug development and materials science.[4][5][6][7]

This application note provides a detailed protocol for the Suzuki coupling of 3-carboxyphenylboronic acid pinacol ester with various aryl halides. The use of the pinacol ester offers advantages in terms of stability and handling compared to the corresponding boronic acid.[3] We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a comprehensive, field-proven protocol for successful implementation.

Reaction Scheme and Mechanism

The overarching transformation is the palladium-catalyzed cross-coupling of an aryl halide with this compound to yield a 3-arylbenzoic acid.

The Catalytic Cycle: A Step-by-Step Mechanistic Insight

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3][8]

Caption: Figure 2: Experimental workflow for the Suzuki coupling.

-

Reaction Setup: To a clean, dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). The use of excess boronic ester helps to drive the reaction to completion.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. [9]3. Solvent Addition: Add a degassed solvent system. A common and effective mixture is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio). The water is essential for dissolving the base and facilitating the formation of the active boronate species. [9][10]4. Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often significantly reduce reaction times. [11]6. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Carefully acidify the aqueous layer with an acid such as 1M HCl to protonate the carboxylate and any excess base. Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography.

Causality Behind Experimental Choices

-

The Base: The choice of base is critical. It not only activates the boronic ester but also influences the reaction rate and can affect sensitive functional groups. [12][13][14]Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. For substrates with base-labile groups, such as esters, a milder base like KF may be employed to prevent hydrolysis. [12][9]The presence of the carboxylic acid on the boronic ester itself necessitates the use of a sufficient amount of base to both neutralize the acid and facilitate the catalytic cycle. [15]* The Catalyst and Ligands: The palladium source and its associated ligands determine the catalyst's activity and stability. Pd(PPh₃)₄ is a classic, reliable choice. For more challenging couplings, particularly with aryl chlorides, more sophisticated catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos ligands) may be required to promote the oxidative addition step. [16]* The Solvent System: The use of a biphasic solvent system, typically an organic solvent with water, is common. [9]The organic solvent solubilizes the organic reagents and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

Troubleshooting and Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidation), insufficient heating, poor solubility of reagents. | Ensure rigorous degassing, increase reaction temperature or time, consider a different solvent system (e.g., DMF, toluene). |

| Homocoupling of Boronic Ester | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction. | Thoroughly degas all reagents and solvents, use a Pd(0) source directly or ensure complete in situ reduction of a Pd(II) precatalyst. [3] |

| Protodeborylation | Degradation of the boronic ester. | Use a slight excess of the boronic ester, ensure the reaction is not heated for an excessively long time. |

| Hydrolysis of Pinacol Ester | Presence of water and base. | This is often a necessary part of the activation process; however, if competing with the desired reaction, consider alternative boronic acid derivatives. |

| Catalyst Deactivation | The carboxylate group may coordinate to the palladium center, inhibiting its catalytic activity. [15] | If catalyst deactivation is suspected, increasing the catalyst loading or switching to a more robust ligand system may be beneficial. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of 3-arylbenzoic acids. A thorough understanding of the reaction mechanism and the role of each component is paramount for achieving high yields and reproducibility. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, researchers can successfully employ this protocol for the efficient construction of valuable biaryl carboxylic acid building blocks in their drug discovery and materials science programs.

References

-

C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry. Available at: [Link]

- Ibid.

-

Y. Chen, et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Available at: [Link]

- Ibid.

-

S. D. Garg, et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

-

T. D. Sheppard. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

M. R. Biscoe, et al. (2017). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]

-

Y. Chen, et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

J. F. Hartwig, et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Wikipedia. (2024). Suzuki reaction. Available at: [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

-

M. G. Organ, et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Available at: [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

-

ResearchGate. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters. Available at: [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Available at: [Link]

-

RSC Publishing. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

-

G. C. Fu, et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. Available at: [Link]

-

ResearchGate. (2022). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

Palladium Catalyst Selection for Suzuki Reaction with 3-Carboxyphenylboronic Acid Pinacol Ester

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for constructing C(sp²)–C(sp²) bonds, with broad applications in pharmaceutical and materials science.[1][2] The use of functionalized substrates, such as 3-carboxyphenylboronic acid and its derivatives, is critical for synthesizing complex molecules.[1] However, these substrates introduce specific challenges that necessitate careful optimization of the catalytic system. This guide provides an in-depth analysis of palladium catalyst selection for the successful coupling of 3-carboxyphenylboronic acid pinacol ester with various aryl halides. We will explore the rationale behind choosing specific palladium precursors, ligands, bases, and solvents, and provide a detailed, field-proven protocol to empower researchers to achieve high-yield, reproducible results.

The Challenge: Coupling Functionalized Boronic Esters

While the Suzuki-Miyaura reaction is highly versatile, its efficiency is profoundly influenced by the electronic and steric properties of the coupling partners.[3][4] The target substrate, this compound, presents a unique set of considerations. Although the pinacol ester offers greater stability compared to the free boronic acid—mitigating the common side reaction of protodeboronation—the electronic-withdrawing nature of the ester group can decrease the nucleophilicity of the organoboron species, potentially slowing the crucial transmetalation step.[5][6]

Furthermore, reactions involving the parent compound, 3-carboxyphenylboronic acid, are known to be problematic. The free carboxylic acid can coordinate to the palladium center, forming a stable carboxylate complex that deactivates the catalyst.[7] While the pinacol ester prevents this direct interference, any in-situ hydrolysis to the free acid under basic reaction conditions could impede catalytic turnover. Therefore, the selection of a highly active and robust catalyst system is paramount to outpace these potential deactivation pathways and drive the reaction to completion.

Deconstructing the Catalyst System: A Rationale-Driven Approach

A successful Suzuki coupling hinges on the synergistic interplay of four components: the palladium precursor, the ligand, the base, and the solvent.

Palladium Precursors: The Source of Catalytic Activity

The reaction is catalyzed by a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.

-

Pd(OAc)₂ & Pd₂(dba)₃: These are common and effective precursors. They require a ligand to form the active Pd(0)Lₙ species. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is readily reduced in the presence of phosphine ligands. Systems combining these precursors with modern phosphine ligands are highly active for a broad range of substrates.[8]

-

Pd(PPh₃)₄: This air-sensitive Pd(0) complex comes pre-ligated with triphenylphosphine. It is a classic, well-understood catalyst but often exhibits lower activity for challenging substrates like electron-deficient boronic esters or unreactive aryl chlorides, frequently requiring higher temperatures and catalyst loadings.[3][9]

-

PdCl₂(dppf): This is a relatively air-stable Pd(II) precatalyst featuring a chelating diphosphine ligand. It offers good performance for a range of substrates and is often a reliable starting point for optimization.[3]

Ligands: The Heart of the Catalyst's Power

The ligand is arguably the most critical factor in overcoming the challenges associated with functionalized substrates. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[10][11]

-

Traditional Phosphines (e.g., PPh₃): While historically significant, triphenylphosphine is often insufficient for difficult couplings. Its relatively low electron-donating ability can lead to slow oxidative addition, particularly with aryl chlorides.

-

Bulky, Electron-Rich Monodentate Phosphines (Buchwald Ligands): This class of ligands has revolutionized Suzuki couplings. Ligands like SPhos and XPhos are characterized by sterically demanding, electron-rich biaryl backbones.[3]

-

Why they work: The high electron density on the phosphorus atom accelerates the rate-limiting oxidative addition step.[10] The steric bulk promotes the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst.[12] These ligands create highly active, monoligated Pd(0) species that are essential for coupling challenging substrates at low catalyst loadings.[13]

-

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. They are excellent alternatives to phosphines, offering high thermal stability and activity, especially for activating aryl chlorides.[8]

Base and Solvent Selection

The base plays a critical role in activating the boronic ester for transmetalation by forming a more nucleophilic boronate "ate" complex.[8]

-

Bases:

-

Inorganic Carbonates & Phosphates (K₂CO₃, K₃PO₄, Cs₂CO₃): These are the most common choices. K₃PO₄ is a moderately strong base that is effective in many systems.[14] Cs₂CO₃ is more soluble and often provides higher reactivity. An aqueous solution of the base is typically used, creating a biphasic reaction medium.[2][11]

-

Fluorides (KF, CsF): These are milder, non-nucleophilic bases that can be advantageous when base-sensitive functional groups (like esters) are present, minimizing the risk of hydrolysis.[7]

-

-

Solvents: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

-

Ethers (Dioxane, THF) & Aromatics (Toluene): These are the most widely used organic solvents for Suzuki couplings.[11] Dioxane is particularly common due to its ability to dissolve a wide range of organic compounds and its high boiling point.[14] A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]

-

Comparative Analysis of Catalyst Systems

The choice of catalyst has a dramatic impact on reaction yield and time. The following table provides a comparative overview based on literature precedents for similar substrates.

| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[3] | Air-sensitive ligand, higher cost. | 1-2 |

| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates; very high activity.[3][14] | Air-sensitive ligand, higher cost. | 1-2 |

| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-understood, single component. | Lower activity for challenging substrates, requires higher temperatures and loadings.[3] | 2-5 |

| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable precatalyst.[3] | May be less active than modern Buchwald-type systems for difficult couplings. | 1-3 |

Visualization of Key Processes

To better understand the experimental and mechanistic details, the following diagrams are provided.

Experimental Workflow

This diagram outlines the key steps from reaction setup to product isolation.